molecular formula C11H12BF2NO3 B3228569 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid CAS No. 1264616-16-1

3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid

Cat. No.: B3228569
CAS No.: 1264616-16-1
M. Wt: 255.03 g/mol
InChI Key: SGDMUFAYYHTSRU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a pyrrolidinylcarbonyl group at the 4-position. This compound (CAS Ref: 10-F627927) is commercially available as a specialty chemical, indicating its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The pyrrolidinylcarbonyl moiety introduces both steric bulk and electron-withdrawing (EW) properties, which may influence its reactivity and stability compared to simpler analogs.

Properties

IUPAC Name

[3,5-difluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF2NO3/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-3-1-2-4-15/h5-6,17-18H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDMUFAYYHTSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)N2CCCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction could produce boronate esters .

Scientific Research Applications

3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The molecular targets and pathways involved often include enzymes with active sites that can accommodate the boronic acid moiety .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table highlights structurally similar boronic acid derivatives based on substituent patterns and similarity scores (calculated via cheminformatics tools):

Compound Name CAS Number Substituents Similarity Score
3-Fluoro-4-formylphenylboronic acid 248270-25-9 3-F, 4-formyl 0.98
(3,5-Difluoro-4-formylphenyl)boronic acid 870718-11-9 3,5-diF, 4-formyl 0.92
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid 917969-79-0 3,5-diF, 4-hydroxymethyl 0.89
4-Fluoro-3-(hydroxymethyl)benzeneboronic acid 481681-02-1 4-F, 3-hydroxymethyl 0.88

Key Observations :

  • The target compound shares the 3,5-difluoro substitution pattern with 870718-11-9 and 917969-79-0 but differs in the 4-position substituent.
  • The pyrrolidinylcarbonyl group distinguishes it from analogs with formyl or hydroxymethyl groups, introducing steric bulk and a tertiary amide functionality .

Electronic and Steric Effects

Electronic Properties :
  • Pyrrolidinylcarbonyl Group : The amide group is moderately EW due to resonance effects, increasing the electrophilicity of the boron atom compared to hydroxymethyl (electron-donating, ED) but less so than formyl (strongly EW) .
Steric Effects :
  • The pyrrolidinyl group introduces significant steric hindrance compared to formyl or hydroxymethyl substituents. This may reduce reaction rates in Suzuki couplings by limiting catalyst accessibility to the boron center .

Reactivity in Suzuki-Miyaura Cross-Couplings

While direct data for the target compound is unavailable, inferences can be drawn from structurally related systems:

Compound Type Substituent Electronic Effect Steric Effect Hypothetical Reactivity
3,5-Difluoro-4-formylphenyl Formyl (EW) High Low High
Target Compound Pyrrolidinylcarbonyl Moderate High Moderate
3,5-Difluoro-4-hydroxymethyl Hydroxymethyl (ED) Low Low Low

Notes:

  • Formyl-substituted analogs (e.g., 870718-11-9) likely exhibit higher reactivity due to strong EW effects and minimal steric hindrance .
  • The hydroxymethyl analog (917969-79-0) may show reduced reactivity due to ED effects but benefits from low steric demand .
  • The target compound’s moderate EW and high steric bulk suggest intermediate reactivity, requiring optimized conditions (e.g., bulky catalysts or elevated temperatures) .

Solubility and Stability

  • Solubility : The pyrrolidinylcarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydroxymethyl analogs, which are more hydrophilic .
  • Stability: The 3,5-difluoro substitution and EW amide group likely improve stability against protodeboronation relative to non-fluorinated or ED-substituted analogs .

Biological Activity

3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid (DFPB) is a boronic acid derivative notable for its unique structural features, including difluoro and pyrrolidinylcarbonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

  • IUPAC Name : 3,5-difluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
  • Molecular Formula : C11H12BF2NO3
  • Molecular Weight : 255.03 g/mol
  • CAS Number : 1264616-16-1

DFPB functions primarily through the formation of reversible covalent bonds with diols and other nucleophiles due to its boronic acid moiety. This property is exploited in the design of enzyme inhibitors and biosensors. The interaction with biological molecules suggests potential applications in drug development, particularly in targeting specific enzymes involved in disease pathways.

Antiproliferative Effects

Research indicates that phenylboronic acids, including DFPB, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, revealing that modifications at specific positions on the phenyl ring significantly influence biological activity.

Table 1: Antiproliferative Activity of Phenylboronic Acids

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA2780 (Ovarian)Low MicromolarCell cycle arrest in G2/M phase
2-Fluoro-6-formylphenylboronic acidMV-4-11 (Leukemia)18Induces apoptosis via caspase activation
3-Morpholino-5-fluorobenzoxaboroleA549 (Lung)>200Minimal activity

The studies utilized methods such as SRB and MTT assays to determine cell viability after treatment with DFPB and related compounds. Notably, DFPB demonstrated a clear structure-activity relationship, where the presence of difluoro and pyrrolidinyl groups significantly enhanced its efficacy compared to simpler phenylboronic acids.

Apoptosis Induction

In addition to antiproliferative effects, DFPB has been shown to induce apoptosis in cancer cells. Mechanistic studies revealed that treatment with DFPB led to increased caspase-3 activity, suggesting that it promotes programmed cell death through intrinsic apoptotic pathways.

Case Studies

A specific investigation into the effects of DFPB on ovarian cancer cells (A2780 line) demonstrated that treatment resulted in:

  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
  • Caspase Activation : Enhanced levels of activated caspase-3 indicative of apoptosis.
  • Morphological Changes : Cells exhibited characteristics of mitotic catastrophe.

These findings support the potential use of DFPB as a therapeutic agent in oncology.

Comparative Analysis

DFPB's biological activity is compared with other boronic acids to highlight its unique properties:

Table 2: Comparison of Biological Activities

CompoundAntiproliferative ActivityApoptosis InductionEnzyme Inhibition Potential
This compoundHighYesModerate
Phenylboronic acidLowNoLow
Benzoxaborole derivativesModerateYesHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid
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3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid

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